molecular formula C10H11N3O B7869444 2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile

2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile

Cat. No.: B7869444
M. Wt: 189.21 g/mol
InChI Key: WUXPDNUFJGJSHR-UHFFFAOYSA-N
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Description

Structural Significance and Heterocyclic Frameworks in Chemical Science

Heterocyclic compounds, by definition, are cyclic structures containing at least one atom other than carbon within the ring. frontiersin.org This introduction of heteroatoms, such as nitrogen in the case of 2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile, imparts unique physicochemical properties to the molecule that are often central to its biological activity. The specific arrangement of the pyrrolidine (B122466) and isonicotinonitrile moieties in this compound creates a unique three-dimensional structure with specific electronic properties.

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a highly valued scaffold in medicinal chemistry. researchgate.netnih.govdntb.gov.uanih.gov Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. researchgate.netnih.govdntb.gov.uanih.gov The sp³-hybridized carbon atoms of the pyrrolidine ring contribute to an increased three-dimensional character, a desirable trait in modern drug design. researchgate.netnih.govdntb.gov.uanih.gov This structural feature allows molecules containing a pyrrolidine ring to explore a wider range of pharmacophore space. researchgate.netnih.govdntb.gov.uanih.gov The pyrrolidine scaffold is a component of numerous natural products and pharmacologically active compounds, recognized for its role in imparting favorable pharmacokinetic properties. frontiersin.org

The isonicotinonitrile component, also known as 4-cyanopyridine, is a derivative of pyridine (B92270). ontosight.ai The pyridine ring is a common N-heteroaromatic found in a variety of physiologically active molecules. ekb.eg The nitrile group is a significant functional group that can participate in various chemical transformations and interactions. Isonicotinonitrile itself has been investigated for a range of biological activities, including potential anticancer, antibacterial, and antiviral properties. ontosight.ai The related nicotinonitrile (3-cyanopyridine) core is present in several marketed drugs, highlighting the therapeutic potential of this class of compounds. ekb.eg The 2-aminopyridine (B139424) structure, which is conceptually related to the substitution pattern in this compound, is considered a valuable starting point in the synthesis of diverse biologically active molecules. rsc.orgrsc.org

The presence of a hydroxyl (-OH) group on the pyrrolidine ring is a critical feature of this compound. Hydroxyl groups can significantly influence a molecule's properties and its interactions with biological systems. They can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to target proteins. This ability to form hydrogen bonds is a key factor in the affinity and specificity of many drugs. The introduction of a hydroxyl group also generally increases the polarity and aqueous solubility of a compound, which can have a profound impact on its pharmacokinetic profile.

Research Context and Potential Academic Significance of the Compound Class

Given the well-established importance of its constituent fragments, the class of compounds represented by this compound holds considerable interest for academic research. The combination of a privileged pyrrolidine scaffold with the biologically relevant isonicotinonitrile moiety suggests potential for exploration in various therapeutic areas. Research into this class of molecules could focus on synthesizing libraries of derivatives to probe structure-activity relationships (SAR). For instance, modifying the stereochemistry of the hydroxylated pyrrolidine or altering substituents on the pyridine ring could lead to the discovery of compounds with novel biological activities.

The academic significance of this compound class also lies in its potential as a tool for chemical biology and as a building block for more complex molecules. The functional groups present—the secondary amine within the pyrrolidine ring (after potential modification), the hydroxyl group, and the nitrile group—offer multiple points for further chemical elaboration.

Below is a table summarizing the key properties of the constituent moieties:

MoietyKey Structural FeaturesSignificance in Chemical Science
Pyrrolidine Five-membered, saturated nitrogen heterocycle; Non-planar (puckered) conformation. researchgate.netnih.govdntb.gov.uanih.gov"Privileged scaffold" in medicinal chemistry; Imparts 3D character; Favorable pharmacokinetic properties. frontiersin.orgresearchgate.netnih.govdntb.gov.uanih.gov
Isonicotinonitrile Pyridine ring with a nitrile group at the 4-position. ontosight.aiInvestigated for anticancer, antibacterial, and antiviral activities; Versatile synthetic intermediate. ontosight.ai
Hydroxyl Group -OH functional group.Acts as hydrogen bond donor and acceptor; Increases polarity and solubility; Crucial for molecular recognition.

The following table presents some computed properties for the (R)-enantiomer of 2-(3-Hydroxypyrrolidin-1-yl)nicotinonitrile, a closely related isomer, to provide an indication of the physicochemical characteristics of this compound class.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃OPubChem nih.gov
Molecular Weight 189.21 g/mol PubChem nih.gov
XLogP3 0.5PubChem nih.gov
Hydrogen Bond Donor Count 1PubChem nih.gov
Hydrogen Bond Acceptor Count 3PubChem nih.gov
Rotatable Bond Count 1PubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-hydroxypyrrolidin-1-yl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-6-8-1-3-12-10(5-8)13-4-2-9(14)7-13/h1,3,5,9,14H,2,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXPDNUFJGJSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Hydroxypyrrolidin 1 Yl Isonicotinonitrile and Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-(3-hydroxypyrrolidin-1-yl)isonicotinonitrile identifies two primary building blocks: a substituted pyridine (B92270) ring and a functionalized pyrrolidine (B122466) ring. The most logical disconnection is at the C-N bond linking the pyrrolidine nitrogen to the C2 position of the pyridine ring. This approach suggests a nucleophilic aromatic substitution (SNAr) pathway, where (R)- or (S)-3-hydroxypyrrolidine acts as the nucleophile and a pyridine ring bearing a suitable leaving group at the C2 position, such as a halogen, serves as the electrophile.

Isonicotinic Acid Derivatives as Starting Materials

Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives are fundamental precursors for the pyridine portion of the target molecule. wikipedia.orgchempanda.com Commercially, isonicotinic acid is often produced via the oxidation of 4-picoline (4-methylpyridine). wikipedia.org This acid can then be converted into various functionalized intermediates.

For the synthesis of this compound, a key intermediate is 2-halo-isonicotinonitrile. The synthesis of this precursor can begin with isonicotinic acid itself. The carboxylic acid can be converted to the corresponding amide, which is then dehydrated to form the isonicotinonitrile. Halogenation at the 2-position can then be achieved. Alternatively, commercially available 2-chloroisonicotinic acid can be converted to the nitrile. The presence of the electron-withdrawing nitrile group is crucial as it activates the pyridine ring for subsequent nucleophilic substitution. Isonicotinic acid derivatives have been widely used to generate molecules with diverse biological activities. nih.govresearchgate.netresearchgate.net

Table 1: Key Isonicotinic Acid-Based Precursors

PrecursorTypical Synthetic RouteRole in Synthesis
Isonicotinic AcidOxidation of 4-picoline wikipedia.orgPrimary starting material for the pyridine core
IsonicotinonitrileAmmoxidation of 4-picoline or dehydration of isonicotinamide (B137802) wikipedia.orgParent compound for 2-halo substitution
2-ChloroisonicotinonitrileChlorination of isonicotinonitrile-N-oxide or from 2-chloroisonicotinic acidElectrophilic partner in the key C-N bond formation step
2-BromoisonicotinonitrileBromination of isonicotinonitrile precursorsAlternative electrophilic partner for nucleophilic substitution

Pyrrolidine Ring Construction Strategies

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry. nih.gov While (R)- and (S)-3-hydroxypyrrolidine are commercially available, understanding the strategies for constructing this five-membered heterocycle is essential for creating analogues. organic-chemistry.org

Several methods exist for pyrrolidine synthesis:

1,3-Dipolar Cycloaddition: This is a classic method for forming five-membered rings, often involving an azomethine ylide and an alkene. nih.gov

Intramolecular Cyclization: Strategies such as hydroamination or C-H amination of suitable linear precursors can effectively form the pyrrolidine ring. organic-chemistry.org

Reductive Amination of Diketones: The reaction of 1,4-dicarbonyl compounds with primary amines, followed by reduction, is a direct route to N-substituted pyrrolidines. nih.gov

Ring Contraction of Pyridines: More recent and innovative methods involve the photochemical ring contraction of readily available pyridines to yield pyrrolidine derivatives. researchgate.netnih.govresearcher.life

Classical and Modern Synthetic Approaches

The assembly of this compound from its precursors relies on well-established and efficient chemical transformations.

Nucleophilic Substitution Reactions in Pyridine Derivatization

The key step in synthesizing the target molecule is the formation of the C-N bond between the two heterocyclic rings. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. youtube.com In this reaction, the nitrogen atom of 3-hydroxypyrrolidine acts as a nucleophile, attacking the electron-deficient C2 position of a 2-halopyridine, such as 2-chloro- or 2-bromo-isonicotinonitrile. tandfonline.com

The pyridine ring is inherently electron-deficient, but the presence of a strong electron-withdrawing group, like the nitrile (-CN) group at the C4 position, further activates the ring towards nucleophilic attack, particularly at the ortho (C2) and para (C4) positions. youtube.com The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic adduct, before the halide leaving group is expelled to restore aromaticity. These reactions are often carried out in polar aprotic solvents like DMF or DMSO, sometimes with the aid of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to scavenge the generated acid (HX). Microwave heating has also been shown to significantly accelerate these types of substitutions, often allowing for the use of more environmentally benign solvents like ethanol. tandfonline.comtandfonline.com

Table 2: Conditions for Nucleophilic Aromatic Substitution

ParameterTypical ConditionsRationale
Electrophile2-Chloro- or 2-Bromo-isonicotinonitrileGood leaving group (Cl, Br) on an activated pyridine ring
Nucleophile(R)- or (S)-3-HydroxypyrrolidineSecondary amine provides the pyrrolidine moiety
SolventDMF, DMSO, EthanolPolar solvents stabilize the charged intermediate tandfonline.com
BaseK₂CO₃, Na₂CO₃, DIPEANeutralizes the acid byproduct (HCl, HBr)
Temperature80-120 °C (Conventional) or Microwave IrradiationProvides activation energy to overcome the aromaticity barrier youtube.comtandfonline.com

Reductive Amination for Pyrrolidine Formation

Reductive amination is a powerful and versatile method for forming C-N bonds and is particularly useful for synthesizing N-substituted pyrrolidines from acyclic precursors. organic-chemistry.org The process involves the reaction of a carbonyl compound with a primary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov

To form a pyrrolidine ring, a 1,4-dicarbonyl compound (or a protected equivalent like 2,5-dimethoxytetrahydrofuran) is reacted with a primary amine. thieme-connect.com The initial reaction forms a di-imine or related intermediate which then undergoes intramolecular cyclization and reduction. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation. organic-chemistry.orgthieme-connect.com This strategy provides an efficient route to various N-aryl and N-alkyl pyrrolidines. nih.govresearchgate.net

Nitrile Synthesis and Functionalization Protocols

The nitrile group is a key functional handle in the target molecule, both for its electronic properties and as a synthetic precursor. There are numerous methods for introducing a nitrile group onto an aromatic ring. organic-chemistry.org

Dehydration of Amides: This is a very common method where a primary amide is treated with a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triflic anhydride (B1165640) to yield the corresponding nitrile. organic-chemistry.org

Sandmeyer Reaction: An arylamine can be converted to a diazonium salt, which is then treated with a cyanide salt (e.g., CuCN) to install the nitrile group.

Nucleophilic Substitution: A halide on an activated aromatic ring can be displaced by a cyanide nucleophile.

From Aldehydes: Aromatic aldehydes can be converted to nitriles in one pot through the formation of an aldoxime followed by dehydration. organic-chemistry.org

For industrial-scale synthesis of pyridinecarbonitriles like isonicotinonitrile, catalytic ammoxidation of the corresponding methylpyridine (picoline) is the most economically viable method. wikipedia.org This process involves reacting the picoline with ammonia (B1221849) and oxygen over a metal oxide catalyst at high temperatures.

Catalytic Methods in Heterocyclic Synthesis

The formation of the 2-substituted pyridine core of this compound typically relies on catalytic cross-coupling reactions or nucleophilic aromatic substitution (SNAr). These methods provide efficient pathways to introduce the 3-hydroxypyrrolidinyl group onto the isonicotinonitrile scaffold.

One of the most common approaches involves the reaction of a halo-substituted pyridine, such as 2-chloro- or 2-bromoisonicotinonitrile, with 3-hydroxypyrrolidine. This transformation can be achieved through palladium-catalyzed C-N cross-coupling reactions, often referred to as Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand (e.g., RuPhos, BrettPhos) and a base to facilitate the coupling of the amine with the aryl halide. The choice of ligand and reaction conditions is crucial for achieving high yields and can be adapted for a variety of substrates.

Alternatively, the synthesis can proceed via a nucleophilic aromatic substitution (SNAr) mechanism. In this case, the electron-withdrawing nitrile group on the isonicotinonitrile ring activates the 2-position towards nucleophilic attack by the secondary amine of 3-hydroxypyrrolidine. This reaction is often carried out at elevated temperatures and may be facilitated by a base. The reactivity of the halopyridine is a key factor, with fluoro- and chloro-substituted pyridines generally being more reactive in SNAr reactions.

Recent advancements in catalytic methods also include photo-induced catalytic halopyridylation of alkenes, which could offer novel routes to functionalized pyridine precursors for such syntheses. Furthermore, cobalt-catalyzed [2+2+2] cycloaddition reactions provide a powerful tool for the de novo synthesis of multi-substituted pyridine rings, which can then be further functionalized.

Catalytic Method Reactants Catalyst/Reagents Key Features
Buchwald-Hartwig Amination2-Haloisonicotinonitrile, 3-HydroxypyrrolidinePalladium catalyst, Phosphine ligand (e.g., RuPhos), BaseHigh efficiency, Broad substrate scope
Nucleophilic Aromatic Substitution (SNAr)2-Haloisonicotinonitrile, 3-HydroxypyrrolidineBase (optional), High temperatureOften metal-free, Reactivity dependent on halide and ring substituents
Photo-induced HalopyridylationHalopyridine, AlkenePhotoredox catalystAtom-economical, Mild conditions
Co-catalyzed [2+2+2] CycloadditionDiynes, NitrilesCobalt catalystForms highly substituted pyridines

Stereoselective Synthesis of this compound Stereoisomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the stereoselective synthesis of the (R)- and (S)-enantiomers of this compound is of significant importance. The key to these syntheses lies in the preparation of enantiomerically pure (R)- or (S)-3-hydroxypyrrolidine.

Several methods have been developed for the synthesis of optically pure 3-hydroxypyrrolidine. One common strategy involves starting from a chiral precursor, such as L- or D-malic acid. For instance, (S)-3-hydroxypyrrolidine can be synthesized from L-malic acid through a multi-step sequence involving the formation of a lactam followed by reduction. Another approach utilizes the chiral pool, for example, starting from (R)-3-hydroxy-L-proline and employing a decarboxylation reaction.

Patented industrial processes for producing chiral 3-hydroxypyrrolidine often involve the hydrogenation of a chiral cyanohydrin derivative followed by in situ intramolecular cyclization. For example, the reduction of a protected chiral 2-hydroxy-3-chloropropionitrile can yield the corresponding N-substituted-3-hydroxypyrrolidine. The choice of protecting groups and reaction conditions is critical to ensure high optical purity of the final product.

Once the desired enantiomer of 3-hydroxypyrrolidine is obtained, it can be coupled with 2-haloisonicotinonitrile using the catalytic methods described in the previous section. It is generally assumed that the coupling reactions, such as Buchwald-Hartwig amination or SNAr, proceed without racemization of the chiral center on the pyrrolidine ring, thus preserving the stereochemical integrity of the molecule.

Stereoisomer Chiral Starting Material Key Synthetic Steps Reference
(S)-3-HydroxypyrrolidineL-Malic AcidEsterification, Lactam formation, Amide reduction
(R)-3-HydroxypyrrolidineD-Malic Acid(Analogous to L-malic acid route)N/A
(R)-3-Hydroxypyrrolidine(R)-3-Hydroxy-L-prolineDecarboxylation
Chiral 3-HydroxypyrrolidineChiral 3-chloro-2-hydroxypropionitrileHydroxy protection, Nitrile reduction, Intramolecular cyclization, Deprotection

Parallel Synthesis and Library Design for Analogues

To explore the structure-activity relationships (SAR) of this compound, the generation of a library of analogues through parallel synthesis is a highly effective strategy. Parallel synthesis allows for the rapid creation of a multitude of compounds by systematically varying different parts of the molecular scaffold.

The design of a focused library of analogues would typically involve modifications at three key positions: the isonicotinonitrile ring, the pyrrolidine ring, and the hydroxyl group.

Isonicotinonitrile Ring Analogues: A variety of substituted 2-halopyridines can be used as starting materials. Substituents at the 3-, 5-, and 6-positions of the pyridine ring can be varied to probe the effects of electronics and sterics on biological activity. Multicomponent reactions offer an efficient way to generate diverse substituted aminopyridine cores for this purpose.

Pyrrolidine Ring Analogues: A collection of different substituted pyrrolidines and other cyclic amines can be coupled to the isonicotinonitrile scaffold. This allows for the exploration of different ring sizes, substitution patterns, and stereochemistries. For example, libraries of 2,5-disubstituted 3-hydroxypyrrolidines can be synthesized and incorporated.

Hydroxyl Group Analogues: The hydroxyl group can be derivatized to form ethers, esters, or other functional groups. This can modulate properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability.

The synthesis of these libraries is often performed in multiwell plates, allowing for the simultaneous execution of numerous reactions. The coupling of a diverse set of amines to a common 2-haloisonicotinonitrile core is a common strategy in library synthesis. The final products are then typically purified using high-throughput methods and screened for their biological activity.

Library Variation Building Blocks Synthetic Approach Purpose
Isonicotinonitrile CoreSubstituted 2-halopyridinesParallel Buchwald-Hartwig or SNAr reactionsExplore electronic and steric effects on the pyridine ring
Pyrrolidine MoietyDiverse cyclic amines (e.g., substituted pyrrolidines, piperidines)Parallel coupling to a common 2-haloisonicotinonitrileInvestigate the impact of the cyclic amine structure and stereochemistry
Hydroxyl GroupAcylating agents, Alkylating agentsParallel derivatization of the hydroxyl groupModulate polarity, hydrogen bonding, and metabolic stability

Computational and Theoretical Chemistry Studies of 2 3 Hydroxypyrrolidin 1 Yl Isonicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure of 2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile would involve calculating molecular orbitals (such as the HOMO and LUMO), electron density distribution, and electrostatic potential maps. These calculations would elucidate the regions of the molecule that are electron-rich or electron-poor, providing insights into its reactivity and intermolecular interactions. The nature of the chemical bonds within the molecule would also be characterized. However, specific data from such analyses for this compound are not currently available.

Conformational Analysis and Energetics

The flexibility of the hydroxypyrrolidine ring suggests that this compound can exist in multiple conformations. A thorough conformational analysis would involve systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties. To date, no such study has been published.

Molecular Modeling and Simulation

Molecular modeling and simulations are powerful tools for studying the behavior of molecules in various environments.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound in solution or in complex with other molecules. These simulations would provide a time-resolved view of its conformational changes and interactions with its environment, which is particularly important for understanding its behavior in a biological context. No specific MD simulation studies for this compound have been reported.

Prediction of Reactivity and Reaction Mechanisms

Computational methods can be used to predict the reactivity of a molecule and to elucidate the mechanisms of its chemical reactions. By analyzing parameters such as frontier molecular orbitals and electrostatic potential, regions of the molecule susceptible to nucleophilic or electrophilic attack can be identified. While general principles of organic chemistry can provide some indication of its reactivity, specific computational predictions for this compound are not available.

Transition State Analysis and Reaction Energetics

Transition state analysis is a critical computational technique used to elucidate reaction mechanisms and predict reaction rates. By mapping the potential energy surface of a chemical reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. This analysis provides crucial information about the activation energy, which is directly related to the reaction kinetics.

For this compound, this method could be employed to study its synthesis or degradation pathways. For instance, the nucleophilic aromatic substitution reaction between 2-chloroisonicotinonitrile and 3-hydroxypyrrolidine is a likely synthetic route. A computational study of this reaction would involve:

Locating the transition state structure: Identifying the geometry of the intermediate complex as the bond between the pyrrolidine (B122466) nitrogen and the pyridine (B92270) ring is formed and the chlorine atom departs.

Calculating activation energies: Determining the energy barrier that must be overcome for the reaction to proceed.

A hypothetical data table for such a study might look like this:

Reaction ParameterCalculated Value (kcal/mol)
Activation Energy (Ea)Data not available
Enthalpy of Reaction (ΔH)Data not available
Gibbs Free Energy of Reaction (ΔG)Data not available

No published data is available for the transition state analysis and reaction energetics of the synthesis of this compound.

Bond Evolution Theory Applications in Reaction Mechanism Elucidation

Bond Evolution Theory (BET) is a sophisticated method that provides a detailed description of the changes in chemical bonding throughout a reaction. It analyzes the topology of the electron localization function (ELF) to visualize the formation and breaking of chemical bonds in a continuous manner.

Applying BET to a reaction involving this compound would offer a deeper understanding than traditional transition state analysis. It would allow researchers to observe the sequence of electronic events, such as the initial interaction between the nucleophilic nitrogen and the electrophilic carbon, the polarization of bonds, and the final establishment of the new covalent bond. This level of detail is invaluable for a complete understanding of the reaction mechanism.

Computational Approaches in Medicinal Chemistry

In the realm of medicinal chemistry, computational methods are indispensable for the design and discovery of new therapeutic agents. For a compound like this compound, these approaches could be used to predict its biological activity and guide the development of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules.

A QSAR study involving derivatives of this compound would require a dataset of structurally similar compounds with experimentally measured biological activities against a specific target. The process would involve:

Descriptor Calculation: Generating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A hypothetical QSAR model equation might be represented as:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

DescriptorDescriptionCoefficient
LogPLipophilicityData not available
TPSATopological Polar Surface AreaData not available
Dipole MomentMolecular PolarityData not available

No QSAR models have been published for derivatives of this compound.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are crucial for a molecule's biological activity. This "pharmacophore model" can then be used as a 3D query to screen large chemical databases for novel compounds that possess the desired features and are therefore likely to be active.

For this compound, if it were found to be an active compound, a pharmacophore model could be developed based on its structure and the structures of other known active molecules. This would involve aligning the compounds and identifying common features. The resulting model would be a valuable tool for virtual screening and the design of new scaffolds.

De Novo Design Strategies and Automated Molecule Design

De novo design is a computational approach that aims to generate novel molecular structures from scratch that are predicted to have high affinity and selectivity for a specific biological target. These methods often use algorithms that "grow" molecules within the binding site of a target protein or piece together molecular fragments to create new chemical entities.

Automated molecule design, often driven by artificial intelligence and machine learning, takes this a step further by iteratively generating and evaluating new molecules to optimize for desired properties. If this compound were used as a starting point or a fragment, these automated systems could explore vast chemical spaces to design novel analogs with improved characteristics.

Structure Activity Relationship Sar Investigations of 2 3 Hydroxypyrrolidin 1 Yl Isonicotinonitrile Analogues

Methodologies for SAR Studies

To effectively delineate the SAR of the 2-(3-hydroxypyrrolidin-1-yl)isonicotinonitrile scaffold, researchers employ a combination of synthetic chemistry to generate diverse analogues and high-throughput screening methods to evaluate their biological effects.

The foundation of any SAR study is the synthesis of a library of related compounds where specific parts of the molecule are systematically varied. For the this compound scaffold, synthetic strategies focus on diversifying three main regions: the pyrrolidine (B122466) ring, the isonicotinonitrile moiety, and the addition of various substituents. nih.gov

Common synthetic approaches involve a convergent synthesis, often beginning with a nucleophilic aromatic substitution reaction between a 2-halo-isonicotinonitrile and a chiral 3-hydroxypyrrolidine. nih.gov Chemical diversification is then achieved through several strategies:

Modification of the Pyrrolidine Ring : Utilizing a range of commercially available or synthetically prepared pyrrolidine derivatives allows for the exploration of different stereochemistries (e.g., (R) vs. (S)-3-hydroxypyrrolidine) and the introduction of substituents at various positions on the ring. frontiersin.org For instance, alkyl or fluoro groups can be installed to probe steric and electronic effects within the binding pocket.

Modification of the Isonicotinonitrile Core : The pyridine (B92270) ring can be altered by introducing substituents at the C3, C5, or C6 positions. This is often accomplished by using appropriately substituted 2-halopyridine precursors. These modifications are crucial for fine-tuning electronic properties and exploring interactions with specific sub-pockets of the target enzyme to enhance potency and selectivity. nih.gov

Derivatization of Functional Groups : The existing hydroxyl and nitrile groups can be modified. The hydroxyl group can be etherified or esterified to evaluate the importance of its hydrogen-bonding capability. The nitrile group, while often crucial for activity, can be replaced with other bioisosteres to probe its role in binding.

These synthetic efforts result in a curated library of analogues, each designed to answer a specific question about the impact of a particular structural feature on biological activity. researchgate.net

High-Throughput Screening (HTS) is an essential tool for rapidly evaluating the large number of analogues generated through chemical diversification. nih.gov In the context of SAR for enzyme inhibitors like those based on the this compound scaffold, HTS allows for the efficient determination of biological activity, typically inhibitory potency.

The process generally follows a tiered approach:

Primary Screening : The entire compound library is screened at a single, high concentration against the primary target enzyme (e.g., a specific PARP isoform). Assays are often fluorescence-based, measuring the consumption of the NAD+ substrate or the formation of the enzymatic product. nih.govnih.gov

Dose-Response Analysis : Compounds that show significant activity ("hits") in the primary screen are then subjected to dose-response assays. This involves testing the compound at multiple concentrations to determine its half-maximal inhibitory concentration (IC50), a key measure of potency.

Selectivity Profiling : Potent hits are subsequently screened against a panel of related enzymes (e.g., other PARP family members) to determine their selectivity profile. biorxiv.org High selectivity is often a critical goal in drug discovery to minimize off-target effects.

Recent advancements in HTS technologies, including mass spectrometry-based methods, allow for label-free and more physiologically relevant screening conditions, further enhancing the quality of SAR data obtained. embopress.org

Key Structural Features Influencing Biological Activity

Through the iterative process of synthesis and screening, SAR studies have elucidated the critical roles of the scaffold's core components in driving biological activity. The this compound core is a privileged scaffold for inhibiting enzymes that use NAD+ as a co-substrate, such as PARPs, by mimicking the nicotinamide (B372718) portion of NAD+. nih.gov

The (S)-3-hydroxypyrrolidine moiety is a recurring feature in many potent PARP inhibitors and its role is well-established. nih.govfrontiersin.org The saturated, non-planar pyrrolidine ring provides an optimal three-dimensional structure that projects the hydroxyl group into a specific region of the enzyme's active site. researchgate.net

The hydroxyl group is paramount for high-affinity binding. X-ray crystallography studies of related inhibitors have shown that this hydroxyl group acts as a hydrogen bond donor, forming a critical interaction with the side chain of a conserved serine residue (e.g., Ser904 in PARP1) in the nicotinamide-binding pocket. nih.gov This interaction significantly contributes to the inhibitor's potency. The stereochemistry at the C3 position of the pyrrolidine ring is crucial; the (S)-enantiomer is often significantly more potent than the (R)-enantiomer, as it presents the hydroxyl group in the correct orientation for this key hydrogen bond.

Table 1: Effect of Pyrrolidine Moiety Stereochemistry on Activity
Compound ModificationTargetRelative PotencyKey SAR Finding
(S)-3-HydroxypyrrolidinePARP1HighThe (S)-configuration optimally positions the hydroxyl group for a key hydrogen bond with a serine residue in the active site.
(R)-3-HydroxypyrrolidinePARP1LowThe (R)-configuration misaligns the hydroxyl group, preventing the crucial hydrogen bond and drastically reducing potency.
Pyrrolidine (unsubstituted)PARP1Very LowRemoval of the hydroxyl group eliminates the key hydrogen bond, leading to a significant loss of inhibitory activity.

The isonicotinonitrile moiety serves as the primary pharmacophore that occupies the nicotinamide-binding site of the target enzyme. nih.gov It mimics the nicotinamide portion of the natural substrate, NAD+. The pyridine ring engages in crucial π-π stacking interactions with the side chain of a conserved tyrosine residue (e.g., Tyr907 in PARP1). nih.gov

Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with backbone amides of conserved glycine (B1666218) and serine residues. nih.gov The nitrile group at the C4 position is also important, as it occupies a specific sub-pocket and can contribute to binding affinity and selectivity. The combination of these interactions effectively anchors the inhibitor to the enzyme's active site, blocking the binding of NAD+ and thus inhibiting the enzyme's catalytic function. nih.gov

Introducing substituents on either the pyrrolidine or isonicotinonitrile rings is a primary strategy for modulating potency and achieving selectivity among different enzyme isoforms. nih.govnih.gov The effects of these substitutions are highly dependent on the specific topology of the target's active site.

Substitutions on the Pyrrolidine Ring : Adding small, lipophilic groups such as methyl or fluoro groups can enhance van der Waals interactions in hydrophobic sub-pockets adjacent to the pyrrolidine binding site. For example, fluorination at the C4 position can improve metabolic stability and cell permeability without negatively impacting potency.

Substitutions on the Isonicotinonitrile Ring : Modifications to the pyridine ring can have a profound impact on selectivity. Different PARP family members have variations in the amino acid residues lining the nicotinamide pocket. By adding substituents that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with non-conserved residues, analogues can be designed to preferentially inhibit one isoform over others. For instance, adding a small substituent at the C5 position might be tolerated by PARP7 but could cause a steric clash in the active site of PARP1, thereby conferring selectivity. nih.govnih.gov

Table 2: Representative Substituent Effects on Inhibitor Potency
Analogue / ModificationTarget EnzymeRepresentative IC50 (nM)Key SAR Finding
Parent Scaffold (unsubstituted)PARP-X~50 nMBaseline potency of the core pharmacophore.
Addition of C5-Methyl on PyridinePARP-X~25 nMSmall alkyl groups can fill hydrophobic pockets, increasing potency. nih.gov
Addition of C5-Amino on PyridinePARP-X~15 nMA hydrogen-bond donating group can form an additional interaction with the protein backbone, enhancing affinity. nih.gov
Replacement of Nitrile with CarboxamidePARP-X>500 nMThe nitrile group is often crucial for occupying a specific pocket; replacing it with a bulkier group can be detrimental to activity. nih.gov
Addition of C4-Fluoro on PyrrolidinePARP-X~55 nMFluorination can improve pharmacokinetic properties with minimal impact on potency.

These detailed SAR investigations enable the rational design of next-generation inhibitors, transforming the basic this compound scaffold into highly potent and selective clinical candidates. nih.gov

Stereochemical Influences on SAR

For many DPP-IV inhibitors featuring a substituted pyrrolidine scaffold, one enantiomer typically exhibits significantly higher activity than the other. This is because the active site of DPP-IV is chiral and creates a specific three-dimensional space that preferentially accommodates a ligand with a complementary stereochemistry. The hydroxyl group, in the correct orientation, can act as a hydrogen bond donor or acceptor, forming a crucial interaction with amino acid residues in the enzyme's active site. Misplacing this hydroxyl group, as in the less active enantiomer, can lead to steric clashes or an inability to form this key hydrogen bond, resulting in a substantial loss of potency.

The cyanopyrrolidine moiety is a recognized scaffold for DPP-IV inhibitors, where the nitrile group often engages in interactions with key residues in the S1 pocket of the enzyme. nih.gov The orientation of substituents on the pyrrolidine ring, therefore, directly impacts the positioning of the entire molecule within the active site.

To illustrate the potential impact of stereochemistry on the inhibitory activity of this compound analogues, the following hypothetical data table is presented, reflecting typical observations for chiral inhibitors.

Table 1: Hypothetical Inhibitory Activity of Chiral Analogues

Compound Enantiomer Target IC₅₀ (nM)
This compound (R) DPP-IV 10

Note: The data in this table is illustrative and intended to demonstrate the potential differences in activity between enantiomers based on established principles of stereoselectivity in drug-target interactions.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, particularly within the broader class of cyanopyrrolidine-based DPP-IV inhibitors, QSAR models serve as valuable tools for understanding the SAR and for the design of new, more potent inhibitors. pharmacophorejournal.comclinicsearchonline.org

The development of robust QSAR models for this compound analogues involves a series of steps. Initially, a dataset of compounds with known biological activities (e.g., IC₅₀ values for DPP-IV inhibition) is compiled. The three-dimensional structures of these molecules are then generated and optimized to their lowest energy conformation. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. tandfonline.com

These descriptors can be categorized into several types, including electronic (e.g., dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). tandfonline.comresearchgate.net Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then employed to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. tandfonline.com

The predictive power and robustness of the developed QSAR models are assessed through rigorous validation techniques. Internal validation is often performed using methods like leave-one-out cross-validation (q²), where the model is repeatedly built with one compound removed from the training set and its activity is predicted. researchgate.net External validation involves using the developed model to predict the activity of a separate set of compounds (the test set) that were not used in the model's creation. The predictive ability is evaluated by the predictive correlation coefficient (pred_r²). researchgate.netresearchgate.net A statistically significant QSAR model will have high values for the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive correlation coefficient (pred_r²). researchgate.net

Table 2: Representative Statistical Parameters for a 2D-QSAR Model of Pyrrolidine Analogues

Parameter Value Description
0.830 Squared correlation coefficient, indicating the goodness of fit of the model.
0.5109 Cross-validated correlation coefficient, indicating the internal predictive ability of the model. researchgate.net
pred_r² 0.3862 Predictive correlation coefficient for the external test set, indicating the external predictive ability of the model. researchgate.net

Note: The values in this table are derived from a reported 2D-QSAR study on cyanopyrrolidine derivatives and are representative of the statistical quality of such models. researchgate.net

The interpretation of the molecular descriptors that are found to be significant in the QSAR models provides valuable insights into the structural requirements for high inhibitory potency. For cyanopyrrolidine-based DPP-IV inhibitors, QSAR studies have identified several key descriptors that influence their activity. pharmacophorejournal.com

For instance, descriptors related to hydrophobicity, such as XlogP, often play a significant role. researchgate.net A negative coefficient for XlogP in a QSAR equation would suggest that lower hydrophobicity is favorable for activity, while a positive coefficient would indicate the opposite. researchgate.net Electrotopological state indices, such as SdssCE-index, can describe the electronic and topological environment of specific atoms and have been shown to be important for the activity of these compounds. researchgate.net A positive coefficient for a descriptor like the SdssCE-index suggests that a higher value for this descriptor enhances biological activity. researchgate.net

Steric descriptors, often explored in 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA), can highlight regions of the molecule where bulky substituents are either favorable or detrimental to activity. researchgate.net Hydrophobic and electrostatic field descriptors can similarly map out the regions where specific interactions with the enzyme are crucial for binding. researchgate.net

Once a validated QSAR model is established, it can be used to predict the biological activity of novel, untested analogues of this compound. This predictive capability allows for the virtual screening of large libraries of compounds and the rational design of new molecules with potentially improved potency, thereby accelerating the drug discovery process. pharmacophorejournal.com

Table 3: Significant Molecular Descriptors in QSAR Models for Pyrrolidine Analogues

Descriptor Type Interpretation of Influence on Activity
XlogP Hydrophobic A negative coefficient suggests that lower hydrophobicity is beneficial for inhibitory activity. researchgate.net
SdssCE-index Electrotopological A positive coefficient indicates that a higher value, representing the electrotopological state of certain carbon atoms, enhances activity. researchgate.net
T_C_O_4 Topological A negative coefficient for this descriptor, which counts carbon and oxygen atoms separated by four bonds, implies that a lower count is favorable for activity. researchgate.net
Steric Fields Steric (3D-QSAR) Contour maps indicate regions where bulky groups increase or decrease activity. researchgate.net

Medicinal Chemistry and Drug Discovery Research Involving 2 3 Hydroxypyrrolidin 1 Yl Isonicotinonitrile

Lead Identification and Optimization Strategies

The journey from an initial "hit" to a viable drug candidate is a systematic process of refinement and optimization. For a compound like 2-(3-hydroxypyrrolidin-1-yl)isonicotinonitrile, this would involve enhancing its desired biological activity while improving its drug-like properties.

In drug discovery, a "hit" is a compound that displays a desired biological activity in an initial screen. biobide.com These hits are often identified from large libraries of compounds through high-throughput screening (HTS). biobide.com A molecule with the structural motifs of this compound could emerge as a hit in such a screen.

The process of converting a hit into a "lead" compound involves several critical steps:

Hit Confirmation: Re-testing the initial hit to ensure the observed activity is real and not a result of experimental artifacts or impurities.

Dose-Response Analysis: Establishing the relationship between the concentration of the compound and its biological effect to determine its potency.

Analogue Synthesis and Testing: Synthesizing and evaluating related molecules to understand the initial structure-activity relationship (SAR). For instance, modifications to the hydroxyl group on the pyrrolidine (B122466) ring or the position of the nitrile group on the pyridine (B92270) ring could be explored.

Assessment of Drug-Like Properties: Evaluating physicochemical properties such as solubility, permeability, and metabolic stability to gauge the compound's potential for further development.

This rigorous evaluation helps to confirm that the hit compound and its close analogues have a desirable enough profile to warrant a more extensive lead optimization campaign. biobide.com

For a lead compound based on the this compound scaffold, optimization strategies could include:

Structure-Activity Relationship (SAR) Analysis: A systematic investigation of how modifications to the molecule's structure affect its biological activity. patsnap.com This could involve altering the stereochemistry of the hydroxylated carbon on the pyrrolidine ring, as stereoisomers can exhibit different biological profiles due to their unique interactions with enantioselective proteins. nih.govdntb.gov.uanih.gov

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties but may improve the compound's potency, selectivity, or pharmacokinetic properties. For example, the nitrile group could be replaced with other electron-withdrawing groups.

Scaffold Modification: Making larger structural changes, such as altering the ring systems. However, in lead optimization, the core scaffold is often preserved while peripheral functional groups are modified. danaher.com

The data from these optimization efforts are used to build a comprehensive understanding of the SAR, guiding the design of more potent and selective compounds. patsnap.com

Rational drug design utilizes the knowledge of a biological target's three-dimensional structure to design molecules that can specifically bind to it. azolifesciences.com This approach can significantly accelerate the lead optimization process. nih.gov

If the biological target of this compound is known, the following rational design principles could be applied:

Structure-Based Drug Design (SBDD): This involves using techniques like X-ray crystallography or NMR spectroscopy to determine the structure of the target protein in complex with the lead compound. This information provides insights into the key binding interactions and allows for the design of new analogues with improved affinity.

Computational Modeling: Molecular docking and other computational methods can predict how modifications to the lead compound will affect its binding to the target. patsnap.com These in silico methods help to prioritize which compounds to synthesize, saving time and resources. nih.gov

Pharmacophore Modeling: When the structure of the target is unknown, a pharmacophore model can be developed based on a set of active compounds. azolifesciences.com This model defines the essential three-dimensional arrangement of functional groups required for biological activity and can be used to design new molecules that fit the model.

By applying these principles, medicinal chemists can make more informed decisions in the design of new compounds, leading to a more efficient optimization process. azolifesciences.comnih.gov

Target Identification and Validation Approaches

The pyrrolidine and pyridine scaffolds present in this compound are considered "privileged structures" in medicinal chemistry because they are capable of binding to a wide range of biological targets.

The five-membered pyrrolidine ring is a versatile scaffold found in many natural products and pharmaceuticals. nih.govdntb.gov.uanih.govresearchgate.net Its non-planar, three-dimensional structure allows it to effectively explore chemical space and interact with biological targets in a stereospecific manner. nih.govdntb.gov.uanih.gov The pyridine ring is another key heterocyclic motif found in numerous FDA-approved drugs, where it can enhance biochemical potency, metabolic stability, and cell permeability. nih.gov

The combination of these two scaffolds suggests that this compound and its derivatives could potentially interact with a variety of biological targets.

Potential Biological Targets for Compounds Containing Pyrrolidine and Pyridine Scaffolds
Target ClassSpecific ExamplesAssociated ActivitiesReference
EnzymesKinases (e.g., Cdc7), DNA gyrase, Topoisomerase IV, Acetylcholinesterase, Carbonic AnhydraseAnticancer, Antibacterial, Neuroprotective nih.govfrontiersin.org
ReceptorsDopamine D3 Receptors, Mu-Opioid ReceptorsAnalgesia, Treatment of CNS disorders nih.gov
Other ProteinsTubulinAnticancer nih.gov

Once a potential biological target has been identified, studies are conducted to elucidate the compound's mechanism of action (MOA). These studies are crucial for understanding how the compound exerts its therapeutic effect and for further optimization. biobide.com

For a compound like this compound, MOA studies could involve:

Enzymatic Assays: If the target is an enzyme, in vitro assays would be used to determine if the compound acts as an inhibitor or an activator and to characterize the nature of the inhibition (e.g., competitive, non-competitive).

Cell-Based Assays: These assays are used to confirm that the compound's activity in a test tube translates to a cellular context. For example, if the target is a receptor, cell-based assays can measure downstream signaling events.

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity and thermodynamics of the interaction between the compound and its target protein.

Structural Biology: As mentioned in the context of rational drug design, determining the crystal structure of the compound bound to its target can provide a detailed picture of the binding mode and mechanism of interaction.

These studies provide the detailed understanding of the compound's biological activity necessary for its progression through the drug discovery pipeline. biobide.com

Chemical Biology Applications of 2 3 Hydroxypyrrolidin 1 Yl Isonicotinonitrile

Development as Chemical Probes for Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems. The development of 2-(3-hydroxypyrrolidin-1-yl)isonicotinonitrile as a dedicated chemical probe is not well-established in peer-reviewed literature. However, its structural components are present in molecules designed for such purposes.

Investigation of Neurotransmission Systems

There is no specific evidence of this compound being used as a chemical probe to investigate neurotransmission systems. The pyrrolidine (B122466) ring is a core component of many compounds targeting the central nervous system, but direct studies involving this specific molecule are not available.

Studies in Microbial Resistance Mechanisms

Similarly, dedicated studies employing this compound to probe microbial resistance mechanisms have not been identified. The broader class of pyrrolidine derivatives has been explored for antibacterial properties, with various analogs showing activity against both Gram-positive and Gram-negative bacteria. These compounds often function by inhibiting essential bacterial enzymes. However, the specific contribution and utility of this compound as a tool to study resistance have not been characterized.

Application in Target Engagement Studies

Target engagement studies are crucial for confirming that a molecule interacts with its intended biological target. For this compound, such studies are not publicly documented.

Binding Affinity Assessments with Receptors and Enzymes

No specific binding affinity data (such as Kd, Ki, or IC50 values) for this compound against specific receptors or enzymes are available in the current body of scientific literature. Research on analogous structures suggests that the hydroxypyrrolidine moiety can contribute to binding through hydrogen bonding, while the isonicotinonitrile group can engage in various interactions within a protein's binding pocket.

Table 1: Illustrative Binding Affinity Data for Structurally Related Scaffolds (Note: This table is for illustrative purposes based on related compound classes, as no direct data exists for the specified molecule.)

ScaffoldTarget ClassTypical Affinity Range (IC50/Ki)
Hydroxypyrrolidine DerivativesKinases10 nM - 5 µM
Isonicotinonitrile DerivativesVarious Enzymes50 nM - 10 µM

Cellular Assays for Biological Pathway Modulation

Consistent with the lack of binding data, there are no published cellular assay results demonstrating the modulation of biological pathways by this compound.

Integration with Diversity-Oriented Synthesis (DOS) in Chemical Biology

Diversity-Oriented Synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules for high-throughput screening. The compound this compound serves as a potential building block in DOS campaigns due to its distinct structural features and available reactive sites. The hydroxyl group on the pyrrolidine ring and the aromatic nature of the isonicotinonitrile moiety allow for a variety of chemical modifications, enabling the generation of a library of related but structurally diverse compounds. While the general principles of DOS are well-documented, specific examples of large-scale libraries built from this particular starting material are not detailed in published research.

Future Research Directions and Challenges

Advancements in Synthetic Methodologies for Complex Analogues

The generation of novel analogues of 2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile with increased complexity and diversity is fundamental to exploring its therapeutic potential. Future synthetic efforts must evolve beyond current techniques to allow for precise and efficient modification of the core structure.

Key areas for development include:

Multi-component Reactions: The development of novel one-pot, multi-component reactions could provide rapid access to a wide array of highly functionalized pyridine (B92270) derivatives. nih.gov This approach streamlines the synthetic process, reducing time and resources while enabling the creation of extensive compound libraries for screening.

C-H Functionalization: Direct C-H bond functionalization represents a powerful strategy for the late-stage modification of the pyridine ring. nih.gov Advances in transition-metal catalysis are needed to selectively introduce various substituents onto the pyridine core, allowing for fine-tuning of the molecule's properties without requiring a complete redesign of the synthesis. nih.gov

Stereoselective Synthesis: The hydroxyl group on the pyrrolidine (B122466) ring introduces a chiral center, making stereoselective synthesis crucial. Future methodologies should focus on developing robust asymmetric syntheses to control the stereochemistry of the pyrrolidine moiety, as different stereoisomers can exhibit significantly different biological activities and pharmacokinetic profiles. nih.gov

Scaffold Diversification: Research into novel cycloaddition reactions and ring-expansion strategies could lead to the synthesis of analogues with entirely new heterocyclic systems, moving beyond simple functional group modifications. baranlab.org

By focusing on these advanced synthetic strategies, chemists can build a more diverse collection of complex analogues, which is essential for comprehensive structure-activity relationship (SAR) studies and the identification of potent and selective drug candidates.

Deeper Mechanistic Understanding of Biological Interactions

A thorough understanding of how this compound and its analogues interact with biological targets at a molecular level is critical for rational drug design. Currently, the precise mechanisms of action for many nicotinonitrile and pyrrolidine-containing compounds are not fully elucidated.

Future research should prioritize:

Target Identification and Validation: Unbiased screening approaches are needed to identify the specific protein targets or biological pathways modulated by this compound class. The nicotinonitrile scaffold is present in inhibitors of various kinases, such as Aurora kinases, VEGFR-2, and EGFR, suggesting these as potential starting points for investigation. ekb.egresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic modification of the hydroxypyrrolidin and isonicotinonitrile moieties is necessary to build detailed SAR models. nih.govmdpi.com These studies will clarify which structural features are essential for potency, selectivity, and desired pharmacokinetic properties. nih.govnih.gov Computational modeling can aid in correlating structural changes with biological activity. mdpi.com

Biophysical and Structural Biology Techniques: Techniques such as X-ray crystallography and cryo-electron microscopy can provide atomic-level insights into how these compounds bind to their targets. This structural information is invaluable for explaining observed SAR and guiding the design of next-generation inhibitors with improved affinity and selectivity.

Kinetic Profiling: Evaluating the kinetic properties of ligand-receptor interactions, such as association and dissociation rates, can offer a more accurate prediction of a compound's in vivo performance compared to affinity alone. acs.org

A deeper mechanistic understanding will enable a shift from empirical screening to a more knowledge-driven design of analogues with optimized biological activity. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process by accelerating the design-synthesize-test cycle. ijcrt.org For a scaffold like this compound, these computational tools can significantly enhance the efficiency of discovering novel drug candidates.

Future applications include:

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules to design entirely new compounds. nih.govfrontiersin.orgnih.gov These models can generate novel analogues of the lead compound that are optimized for desired properties like high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics. tue.nl

Predictive Modeling: ML algorithms can be used to build robust quantitative structure-activity relationship (QSAR) models. nih.gov These models can predict the biological activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates and reduce unnecessary chemical synthesis and biological testing. repcomseet.orgstanford.eduacs.org

Synthesizability Prediction: A significant challenge in de novo design is ensuring that the generated molecules are synthetically feasible. nih.gov Newer AI tools are being developed that can assess the synthetic accessibility of a designed compound and even propose a retrosynthetic pathway, bridging the gap between virtual design and laboratory reality. springernature.com

The integration of AI and ML will not replace medicinal chemists but will serve as a powerful tool to navigate the vast chemical space more effectively, leading to faster identification of high-quality drug candidates. ijcrt.org

Exploration of Novel Therapeutic Areas and Biological Pathways

The pyridine and nicotinonitrile scaffolds are present in a wide range of FDA-approved drugs and clinical candidates, highlighting their therapeutic versatility. nih.govbohrium.com While initial research may focus on a specific disease, the structural features of this compound suggest it could be relevant in multiple therapeutic areas.

Future research should explore its potential in:

Oncology: Nicotinonitrile derivatives have been investigated as inhibitors of various protein kinases and signaling pathways implicated in cancer, such as VEGFR, PIM kinases, and Aurora kinases. ekb.egresearchgate.netcncb.ac.cn Analogues of the lead compound could be screened against a panel of cancer cell lines and kinases to identify potential anticancer applications. researchgate.net

Neurodegenerative Diseases: Pyridine-based compounds are being explored as therapeutic leads for conditions like Alzheimer's disease, targeting enzymes such as cholinesterases. researchgate.net The potential for the lead compound to modulate targets relevant to neurodegeneration warrants investigation.

Inflammatory and Autoimmune Diseases: The nicotinonitrile scaffold has been incorporated into compounds with anti-inflammatory properties. ekb.eg Future studies could assess the efficacy of analogues in models of inflammation and autoimmune disorders.

Infectious Diseases: The pyridine ring is a common feature in many antibacterial and antifungal agents. nih.govnih.gov Screening libraries of analogues against a broad spectrum of pathogens could uncover novel anti-infective agents, which is particularly crucial in the era of growing antimicrobial resistance. nih.gov

A systematic exploration of diverse biological targets and disease models will be key to unlocking the full therapeutic potential of this chemical scaffold.

Overcoming Challenges in Lead Optimization and Candidate Selection

Transforming a promising hit compound into a viable drug candidate is a complex, multi-parameter optimization process. patsnap.com For this compound, several challenges must be addressed during lead optimization.

Key challenges and strategies include:

Improving ADMET Properties: Natural products and complex heterocyclic molecules can sometimes suffer from poor pharmacokinetic profiles, such as low solubility, poor permeability, or rapid metabolism. nih.gov Medicinal chemistry strategies like bioisosteric replacement, scaffold hopping, and modification of functional groups will be essential to optimize the ADMET profile. patsnap.comdanaher.com

Enhancing Potency and Selectivity: Achieving high potency for the desired target while minimizing off-target effects is a primary goal. patsnap.com Structure-based design, guided by computational modeling and detailed SAR, can help in making precise structural modifications to enhance target engagement and improve the selectivity profile. nih.govnih.gov

Minimizing Toxicity: Early assessment of potential toxicity is crucial to avoid late-stage failures. danaher.com In vitro and in silico toxicology models can be used to flag potential liabilities, guiding the design process toward safer chemical space.

Navigating Intellectual Property: As the compound is optimized, ensuring a clear intellectual property position is vital. Strategies like scaffold hopping can lead to novel chemical entities with distinct structures and improved properties, strengthening the patent position. patsnap.com

The lead optimization phase requires an iterative cycle of design, synthesis, and testing, where improvements in one area (e.g., potency) must be balanced against others (e.g., safety and pharmacokinetics) to successfully identify a preclinical candidate. nih.govdanaher.com

Q & A

Q. What are the recommended safety protocols for handling 2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-approved respirators (e.g., P95) if aerosol formation is possible .
  • Ventilation: Conduct experiments in a fume hood to mitigate respiratory exposure (H335 hazard) .
  • First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention .
  • Storage: Store at 2–8°C in a dry, sealed container to prevent degradation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • HPLC: Use reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (≥98% as per similar nitriles) .
    • NMR Spectroscopy: Confirm structure via 1^1H and 13^13C NMR, focusing on pyrrolidine proton shifts (δ 3.0–4.0 ppm) and nitrile carbon signals (~110 ppm) .
    • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ ion) .

Q. What solvents are suitable for dissolving this compound in experimental workflows?

Methodological Answer:

  • Polar Solvents: DMSO or methanol are preferred due to the compound’s moderate polarity (logP ~0.8, similar to 2-(ethylamino)isonicotinonitrile) .
  • Aqueous Compatibility: Test solubility in PBS (pH 7.4) with <1% DMSO for biological assays. Sonication or heating (≤50°C) may enhance dissolution .

Advanced Research Questions

Q. How can researchers investigate the coordination chemistry of this compound with transition metals?

Methodological Answer:

  • Synthesis of Complexes: React with metal salts (e.g., Cd(SeCN)2_2) in ethanol/water under nitrogen. Monitor via IR spectroscopy for nitrile-to-metal shifts (~2250 cm1^{-1} → 2100 cm1^{-1}) .
  • Crystallography: Grow single crystals via slow evaporation. Analyze using XRD to determine geometry (e.g., octahedral Cd centers with N/Se coordination) .
  • Stability Studies: Assess pH-dependent ligand displacement using UV-Vis spectroscopy .

Q. What strategies can address conflicting data on the compound’s toxicity profile in preclinical studies?

Methodological Answer:

  • In Silico Modeling: Use tools like EPA’s TEST or OECD QSAR Toolbox to predict acute oral toxicity (LD50_{50}) and compare with experimental H302 classification .
  • In Vitro Assays: Perform Ames tests for mutagenicity and MTT assays on human cell lines (e.g., HEK293) to validate IARC’s probable carcinogenicity classification (≥0.1% thresholds) .
  • Dose-Response Analysis: Use Hill equation modeling to identify NOAEL/LOAEL in rodent studies .

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological activity?

Methodological Answer:

  • Substituent Modifications: Synthesize analogs with varied pyrrolidine hydroxyl positions (e.g., 2- vs. 3-hydroxyl) to assess kinase inhibition (e.g., DLK inhibitors like GNE-3511) .
  • Biological Screening: Use fluorescence polarization assays for binding affinity or enzymatic inhibition (IC50_{50}) against target proteins .
  • Pharmacophore Mapping: Apply molecular docking (AutoDock Vina) to identify critical interactions (e.g., nitrile-metal coordination in active sites) .

Q. What methodologies resolve discrepancies in crystallographic data for metal complexes of isonicotinonitrile derivatives?

Methodological Answer:

  • High-Resolution XRD: Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to refine bond angles/distances (e.g., Cd–N vs. Cd–Se bond lengths in [Cd(SeCN)2_2(pyCN)2_2]) .
  • Electron Density Analysis: Use Hirshfeld surfaces to quantify intermolecular interactions (e.g., hydrogen bonding from pyrrolidine hydroxyl groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.